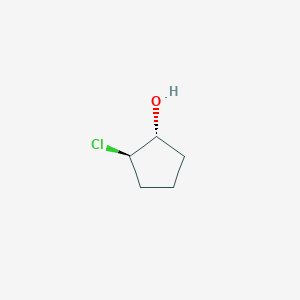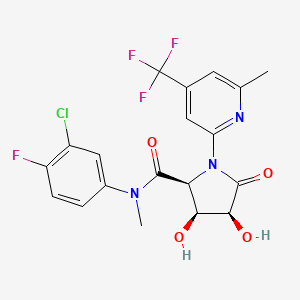
trans-2-Chlorocyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Chlorocyclopentanol: is an organic compound with the molecular formula C5H9ClO . It is a chlorinated derivative of cyclopentanol, where the chlorine atom is attached to the second carbon in the cyclopentane ring, and the hydroxyl group is attached to the first carbon. This compound is notable for its stereochemistry, specifically the trans configuration, which means the chlorine and hydroxyl groups are on opposite sides of the cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Addition of Hypochlorous Acid to Cyclopentene:
- Cyclopentene is reacted with hypochlorous acid to form trans-2-Chlorocyclopentanol.
- Reaction conditions: The reaction is typically carried out in an aqueous medium at low temperatures to control the reaction rate and yield.
-
Reaction of Cyclopentanediol with Thionyl Chloride:
- Cyclopentanediol is treated with thionyl chloride to produce this compound.
- Reaction conditions: This reaction is performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride.
Industrial Production Methods:
- The industrial production of this compound often involves the chlorination of cyclopentanol using chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective formation of the trans isomer.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- trans-2-Chlorocyclopentanol can be oxidized to form 2-chlorocyclopentanone.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction of this compound can yield cyclopentanol.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution:
- The chlorine atom in this compound can be substituted with other nucleophiles.
- Common reagents: Sodium hydroxide, potassium cyanide.
Major Products:
- Oxidation: 2-Chlorocyclopentanone.
- Reduction: Cyclopentanol.
- Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- trans-2-Chlorocyclopentanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- It is used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine:
- Research is ongoing to explore its potential use in the development of new therapeutic agents.
Industry:
- It is used in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of trans-2-Chlorocyclopentanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the hydroxyl group and the chlorine atom can participate in nucleophilic substitution and elimination reactions, respectively. The compound’s reactivity is influenced by the trans configuration, which affects the spatial orientation of the functional groups.
Vergleich Mit ähnlichen Verbindungen
-
cis-2-Chlorocyclopentanol:
- Similar structure but with the chlorine and hydroxyl groups on the same side of the cyclopentane ring.
- Different reactivity due to the cis configuration.
-
2-Bromocyclopentanol:
- Bromine atom instead of chlorine.
- Different reactivity and physical properties due to the presence of bromine.
-
Cyclopentanol:
- Lacks the chlorine atom.
- Different chemical properties and reactivity.
Uniqueness:
- The trans configuration of trans-2-Chlorocyclopentanol provides unique reactivity patterns compared to its cis isomer and other halogenated cyclopentanol derivatives. This makes it valuable in specific synthetic applications where stereochemistry is crucial.
Eigenschaften
IUPAC Name |
(1R,2R)-2-chlorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNFMGRUXKBFV-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)

![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)





![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)

